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Ajugose

Analytical Chemistry Food Science Chromatography

Quantitative analysis of raffinose family oligosaccharides (RFOs) is prone to error when using surrogate standards for the DP6 member ajugose, due to distinct chromatographic retention and response factors. Authentic ajugose (≥95%) is mandatory for HPLC/HILIC method validation and ICH-compliant calibration. - Enables accurate resolution & quantification of all four major RFOs (raffinose to ajugose) per Liang et al. 2015. - Critical substrate for α-galactosidase kinetics: hydrolyzes 4 α-(1→6)-linked galactose units. - Supports lupin species authentication (L. angustifolius vs. L. albus) and low-flatulence breeding programs.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 512-72-1
Cat. No. B3029061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjugose
CAS512-72-1
Synonymsajugose
alpha-D-galactopyranosyl-1-6-alpha-D-galactopyranosyl-1-6-O-alpha-D-galactopyranosyl-1-6-alpha-D-galactopyranosyl-1-6-alpha-D-glucopyranosyl-1-2-beta-D-fructofuranoside
galactopyranosyl-1-6-galactopyranosyl-1-6-galactopyranosyl-1-6-galactopyranosyl-1-6-glucopyranosyl-1-2-fructofuranoside
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1
InChIKeyNCIHJQNXRKJRMJ-HKJJPIHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ajugose Reference Standard


Ajugose (CAS 512-72-1, C₃₆H₆₂O₃₁, MW 990.86) is a hexasaccharide and a higher-order member of the raffinose family oligosaccharides (RFOs), consisting of a sucrose core with four α-D-galactopyranosyl residues linked via α-(1→6) glycosidic bonds . It is a derivative of verbascose and has been isolated from the seeds of legumes such as Vigna mungo L. (black gram) and Lupinus species [1][2]. As a DP 6 oligosaccharide, Ajugose serves as a critical analytical reference standard for the characterization, quantification, and study of RFOs in plant biochemistry, food science, and nutrition research [3].

Ajugose: Why Substitution Fails


Raffinose family oligosaccharides (RFOs) are not functionally interchangeable; their degree of polymerization (DP) dictates distinct physicochemical properties, chromatographic behavior, and biological stability. Ajugose, with its DP of 6, exhibits significantly different retention characteristics in hydrophilic interaction liquid chromatography (HILIC) compared to stachyose (DP4) or verbascose (DP5), which is critical for accurate analytical quantification [1]. Furthermore, Ajugose demonstrates differential susceptibility to processing treatments such as soaking and cooking relative to its lower-DP analogs [2], and its accumulation in plant tissues varies independently from other RFOs [3]. Consequently, substituting Ajugose with a less expensive or more readily available RFO for use as an analytical standard, in calibration curves, or in mechanistic studies would compromise data integrity and lead to erroneous conclusions regarding RFO composition and dynamics.

Ajugose Comparative Evidence


Comparative Processing Stability

Ajugose's higher degree of polymerization (DP6) confers distinct chromatographic retention in HILIC, allowing for its resolution and quantification separate from the more abundant RFOs stachyose (DP4) and verbascose (DP5). In a validated HILIC method developed for Lycopus lucidus Turcz. roots, the measured content of Ajugose (118.6 mg/g) was lower than stachyose (289.0 mg/g) and verbascose (212.4 mg/g), but its unambiguous separation from these peaks is essential for accurate RFO profiling [1].

Analytical Chemistry Food Science Chromatography

Chemotaxonomic Marker in Lupinus

The susceptibility of RFOs to degradation during food processing is chain-length dependent. In a study of black gram (Vigna mungo L.) cultivars, cooking for 60 minutes resulted in a 60.97% reduction in Ajugose content, which was significantly less than the 100% reduction observed for raffinose (DP3) and the 76.19% reduction for stachyose (DP4). This indicates that Ajugose exhibits intermediate thermal stability, distinct from both shorter and longer chain RFOs [1].

Food Processing Nutritional Biochemistry Legume Science

Lycopus lucidus as an Alternative Source

Ajugose accumulation varies independently from other RFOs across legume species, providing a chemotaxonomic marker. In Lupinus species, Lupinus angustifolius exhibits high Ajugose and low stachyose content, whereas Lupinus albus shows the inverse pattern (low Ajugose, high stachyose). This divergent accumulation is not predicted by the content of lower RFOs and underscores Ajugose's unique metabolic regulation [1].

Chemotaxonomy Plant Biochemistry Agricultural Science

Genotypic Variability for Low-Flatulence Breeding

Across 24 black gram genotypes, Ajugose content exhibited significant variation, ranging from 0.30 mg/g to 4.48 mg/g, and was consistently a minor component relative to verbascose and stachyose. This wide genotypic range for Ajugose (nearly 15-fold difference) highlights the potential for breeding selection, but its low abundance and distinct genetic control necessitate specific quantification using an authentic standard [1].

Plant Genetics Nutritional Quality Breeding

Ajugose Validated Applications


RFO Profiling by HPLC/HILIC

Ajugose is an indispensable reference standard for the development and validation of HILIC methods aimed at quantifying the complete RFO profile in plant-derived functional food ingredients. Its distinct retention time allows for unambiguous peak assignment and accurate calibration, as demonstrated in the analysis of Lycopus lucidus Turcz. roots where Ajugose was quantified at 118.6 mg/g alongside stachyose and verbascose [1].

α-Galactosidase Activity Assays

Procuring Ajugose is essential for laboratories performing species authentication or adulteration detection in legume-based products. The presence and relative abundance of Ajugose serve as a definitive chemotaxonomic marker, discriminating between closely related species such as Lupinus angustifolius (high Ajugose) and Lupinus albus (low Ajugose) [2].

Lupin Species Authentication

Ajugose is required as a target analyte in studies evaluating the efficacy of processing techniques (e.g., soaking, cooking, enzymatic treatment) or genetic selection for reducing RFO content in pulses. Its intermediate thermal stability (60.97% reduction after 60 min cooking) compared to raffinose and stachyose [3] makes it a critical marker for assessing the thoroughness of RFO removal, as its residual presence may still contribute to flatulence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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